Methyltetrazine-PEG8-acid is a specialized compound utilized primarily in bioorthogonal chemistry. It features a methyltetrazine moiety linked to an eight-unit polyethylene glycol spacer, which enhances its solubility and biocompatibility. This compound is classified as a bioconjugation agent, playing a significant role in drug delivery systems, targeted therapeutics, and molecular imaging. Its rapid reactivity with strained alkene or alkyne partners makes it particularly valuable in click chemistry applications, facilitating the selective conjugation of biomolecules and improving pharmacokinetics and bioavailability in therapeutic contexts .
The synthesis of Methyltetrazine-PEG8-acid can be achieved through various synthetic routes that typically involve the formation of the tetrazine structure followed by its linkage to the polyethylene glycol spacer. Common methods include:
The synthesis often requires careful control of reaction conditions, including temperature, pH, and solvent choice. The use of high-purity reagents is critical to ensure the final product's quality and effectiveness in subsequent applications .
Methyltetrazine-PEG8-acid consists of:
The compound has a molecular formula of with a molecular weight of approximately 278.31 g/mol. The presence of the carboxylic acid group allows for further functionalization, making it versatile for various applications .
Methyltetrazine-PEG8-acid participates in several key reactions:
These reactions are characterized by their rapid kinetics and high yields, making them suitable for large-scale applications in pharmaceutical development .
The mechanism of action involves the bioorthogonal reaction between methyltetrazine and its partner molecules (strained alkenes or alkynes). Upon mixing, the tetrazine undergoes a [3+2] cycloaddition reaction, forming a stable product without interfering with biological systems.
This mechanism allows for precise targeting in drug delivery systems, where therapeutic agents can be selectively attached to specific cells or tissues, minimizing side effects and enhancing efficacy .
Relevant data indicate that this compound maintains its integrity under physiological conditions, making it suitable for in vivo applications .
Methyltetrazine-PEG8-acid has numerous scientific uses:
Methyltetrazine-PEG8-acid (CAS 2183440-33-5) is a specialized heterobifunctional reagent pivotal in bioorthogonal chemistry. Its molecular architecture comprises three distinct domains:
The chemical formula is C₂₈H₄₄N₄O₁₁, with a molecular weight of 612.67 g/mol [2] [7]. This design integrates bioorthogonal reactivity with enhanced aqueous solubility (≥50 mg/mL in DMSO) and reduced steric hindrance, facilitating efficient bioconjugation [2].
Table 1: Structural Characteristics of Methyltetrazine-PEG8-Acid
Component | Chemical Attributes | Function |
---|---|---|
Methyltetrazine | 6-methyl-1,2,4,5-tetrazine ring; λₘₐₓ ~520 nm (purple) | Fast IEDDA click chemistry with TCO |
PEG8 Spacer | 32 atoms; ~35.2 Å length; 8 ethylene oxide repeats | Enhances hydrophilicity and solubility |
Terminal Carboxylic Acid | Reacts with amines to form amide bonds | Conjugation to biomolecules (e.g., antibodies, peptides) |
Tetrazine chemistry has evolved significantly since early bioorthogonal reactions:
Table 2: Progression of Tetrazine Reagent Properties
Generation | Example Compound | Reaction Rate (k₂ with TCO, M⁻¹s⁻¹) | Key Advancement |
---|---|---|---|
Early Tetrazines | Tetrazine-Acid | ~2,000 | High reactivity but low stability |
Monosubstituted | Methyltetrazine-Acid | ~1,000–3,000 | Improved stability via methyl group |
PEGylated | Methyltetrazine-PEG4-Acid | ~1,500–2,500 | Enhanced solubility; shorter spacer |
Optimized | Methyltetrazine-PEG8-Acid | >3,000 | Balanced solubility, length, reactivity |
The PEG8 spacer in Methyltetrazine-PEG8-acid is critical for overcoming inherent limitations of hydrophobic tetrazine scaffolds:
Solubility Enhancement:PEG8’s eight ethylene oxide units form hydrogen bonds with water, conferring high aqueous solubility. This allows direct dissolution in physiological buffers (unlike non-PEGylated tetrazines requiring organic solvents) [1] [3]. Consequently, conjugation reactions proceed without precipitation, maintaining protein integrity [10].
Biocompatibility Mechanisms:
Improved Pharmacokinetics: In drug delivery systems, PEGylation prolongs circulation half-life by reducing renal clearance and macrophage uptake [3] [9].
Bioconjugation Efficiency:The spacer’s length optimally positions the tetrazine group away from the biomolecular surface, mitigating steric hindrance during IEDDA reactions. This is crucial for labeling dense cellular targets (e.g., cell-surface receptors) [1] [4]. Comparative studies show PEG8 outperforms shorter spacers (PEG4) in labeling efficiency and solubility [7] [10].
Table 3: Impact of PEG Spacer Length on Reagent Performance
Property | PEG4 Spacer | PEG8 Spacer | PEG24 Spacer |
---|---|---|---|
Length | ~16 Å | ~35 Å | ~95 Å |
Solubility in Water | Moderate (20–30 mg/mL) | High (≥50 mg/mL) | Very High (>100 mg/mL) |
Steric Shielding | Limited | Optimal for most targets | Excessive for small molecules |
Synthetic Yield | High | Moderate-High | Low |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7